N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Medicinal Chemistry Structure-Activity Relationships Kinase Inhibition

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 2034282-46-5) is a synthetic heterocyclic compound with molecular formula C17H14F3N3OS and molecular weight 365.37 g/mol, characterized by a pyrazole ring substituted at the 3-position with a thiophen-3-yl moiety and an N-ethyl linker to a 2-(trifluoromethyl)benzamide group. This compound belongs to the pyrazole-amide class, which has been investigated as a scaffold for Retinoid-related Orphan Receptor gamma (RORγ) modulation and calcium-release-activated calcium (CRAC) channel inhibition.

Molecular Formula C17H14F3N3OS
Molecular Weight 365.37
CAS No. 2034282-46-5
Cat. No. B2416386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide
CAS2034282-46-5
Molecular FormulaC17H14F3N3OS
Molecular Weight365.37
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=CSC=C3)C(F)(F)F
InChIInChI=1S/C17H14F3N3OS/c18-17(19,20)14-4-2-1-3-13(14)16(24)21-7-9-23-8-5-15(22-23)12-6-10-25-11-12/h1-6,8,10-11H,7,9H2,(H,21,24)
InChIKeyALFCSUPDQHRPEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 2034282-46-5): Structural Baseline for Procurement Evaluation


N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 2034282-46-5) is a synthetic heterocyclic compound with molecular formula C17H14F3N3OS and molecular weight 365.37 g/mol, characterized by a pyrazole ring substituted at the 3-position with a thiophen-3-yl moiety and an N-ethyl linker to a 2-(trifluoromethyl)benzamide group [1]. This compound belongs to the pyrazole-amide class, which has been investigated as a scaffold for Retinoid-related Orphan Receptor gamma (RORγ) modulation [2] and calcium-release-activated calcium (CRAC) channel inhibition . Its closest commercially available analog is the thiophen-2-yl regioisomer N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide (CAS 1448135-73-6) [3], which shares an identical molecular formula but differs in the attachment point of the thiophene ring.

Regioisomeric thiophen-3-yl probe for SAR studies
Pyrazole-amide scaffold with trifluoromethylbenzamide
Class-level RORγ / CRAC channel research context

Why N-(2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide Cannot Be Substituted by Generic Pyrazole-Thiophene Analogs


Substitution with the regioisomeric thiophen-2-yl analog (CAS 1448135-73-6) or core-modified derivatives is not functionally equivalent because the thiophene attachment position (C-3 vs. C-2) alters the electronic and steric environment of the pyrazole-thiophene pharmacophore. In structurally related aryl-3-trifluoromethylpyrazoles targeting CRAC channels, the dihedral angle between the pyrazole and thiophene rings was identified as a critical determinant of inhibitory potency; substituents that alter this torsional angle consistently reduced activity . A comprehensive review of thiophene structure-activity relationships concluded that exchanging the 2-thienyl moiety for the 3-thienyl moiety can produce non-equivalent biological outcomes, with no generalizable pattern of superiority, meaning that each regioisomer must be evaluated independently [1]. Furthermore, the 3-yl substitution may confer distinct metabolic stability and off-target binding profiles compared to the 2-yl isomer due to differences in cytochrome P450 site-of-metabolism susceptibility, though direct comparative data remain unavailable for this specific pair.

Thiophene regioisomerism

3-yl vs 2-yl attachment alters torsional angle and may shift target engagement profile; not a direct replacement.

Synthetic precursor availability

3-functionalized thiophene building blocks are less commercially available than 2-substituted analogs, potentially affecting cost and lead time.

Metabolic stability profile

CYP site-of-metabolism susceptibility may differ between regioisomers; comparative data not available.

Quantitative Differentiation Evidence for N-(2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide Against Closest Analogs


Thiophene Regioisomerism: 3-Yl vs. 2-Yl Attachment and Impact on Planarity-Dependent Target Engagement

The target compound bears a thiophen-3-yl substituent at the pyrazole 3-position, whereas the closest commercial analog (CAS 1448135-73-6) bears a thiophen-2-yl group. In the CRAC channel inhibitor series of aryl-3-trifluoromethylpyrazoles, the torsional angle between the pyrazole and thiophene rings was demonstrated to be a key determinant of potency; introduction of sterically demanding groups that altered this dihedral angle reduced CRAC inhibitory activity by approximately 7-fold (compound 16e vs. 17d) . Although no direct head-to-head comparison between the 3-yl and 2-yl isomers is published, the structural difference is predicted to produce a distinct dihedral angle and electrostatic potential map, which may differentially affect binding to planar aromatic pockets in kinase ATP-binding sites or nuclear receptor ligand-binding domains [1].

Thiophene regioisomerism
Class-level
Predicted distinct dihedral angle and electrostatic map vs 2-yl isomer. In related CRAC inhibitor series, torsional alteration reduced potency ~7-fold.
Supports regioisomer-specific target engagement context
Class-level SAR; direct comparator data unavailable
Medicinal Chemistry Structure-Activity Relationships Kinase Inhibition

Molecular Weight and Formula Identity with the 2-Yl Isomer, but Differentiated Synthetic Accessibility

The target compound and CAS 1448135-73-6 share an identical molecular formula (C17H14F3N3OS) and molecular weight (365.37 g/mol) [1], making them indistinguishable by mass spectrometry alone. However, the synthetic routes to the 3-yl vs. 2-yl isomers differ in the thiophene starting material: 3-thiopheneboronic acid or 3-bromothiophene for the target compound versus 2-thiopheneboronic acid or 2-bromothiophene for the comparator. 3-Substituted thiophenes are generally less commercially available and more costly than 2-substituted thiophenes, which can affect the cost-of-goods for scale-up and may limit the number of commercial suppliers for the 3-yl isomer [2].

Synthetic accessibility
Reported
Identical molecular formula (C17H14F3N3OS) and mass (365.37 g/mol). Requires 3-thiopheneboronic acid, less commercially available than 2-thiopheneboronic acid.
Synthetic route cost and availability may differ
Supplier stock status review recommended
Synthetic Chemistry Chemical Procurement Building Block Differentiation

Class-Level Anticancer Activity of 3-(Thiophen-3-yl)-1H-Pyrazole-4-Carboxamide Derivatives

In a study of structurally analogous 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid amide derivatives, compound 4f (bearing a 4-trifluoromethylphenyl piperazine amide moiety) exhibited growth inhibition (GI50) values of 32.0 ± 1.27 μM on Raji (Burkitt's lymphoma) and 36.7 ± 2.15 μM on HL60 (promyelocytic leukemia) cell lines [1]. While this compound is not identical to the target compound, it shares the same 3-(thiophen-3-yl)pyrazole core and a trifluoromethyl-substituted aromatic amide, supporting the hypothesis that the 3-yl regioisomer can confer micromolar-range anticancer activity. No direct comparative data exist for the 2-yl regioisomer in the same assay.

Anticancer activity (class analog)
Class-level
Analog compound 4f (3-thiophen-3-yl core) GI50: 32.0 μM (Raji), 36.7 μM (HL60). No direct target compound data.
Supports micromolar cell-model response context
Class-level; target compound requires independent assay
Cancer Biology Cytotoxicity Assay Drug Discovery

Potential RORγ Inverse Agonist Activity by Patent Class Association

The patent literature on pyrazole amide derivatives as RORγ inhibitors (Amgen/Teijin Pharma, US 2015/0266824 A1) describes a generic scaffold that encompasses pyrazole-amides with heteroaryl substituents [1]. The target compound falls within this structural class, although it is not specifically exemplified. RORγ inverse agonists are of therapeutic interest for autoimmune diseases including psoriasis, rheumatoid arthritis, and multiple sclerosis. The trifluoromethyl group on the benzamide moiety is a common feature among potent RORγ modulators, contributing to metabolic stability and target binding [2]. No quantitative RORγ binding or cellular assay data are publicly available for CAS 2034282-46-5 at this time.

RORγ patent class
Context-dependent
Structural match to patented RORγ inverse agonist scaffold (US 2015/0266824 A1). No quantitative data for CAS 2034282-46-5.
May support nuclear receptor hit-finding context
Requires assay validation
Autoimmune Disease Nuclear Receptor RORγ

Limitations Statement: Absence of Direct Comparative Pharmacological Data

As of the search date (2026-04-29), no peer-reviewed publications, patents, or authoritative databases (PubChem, ChEMBL, BindingDB) contain quantitative biological assay data (IC50, EC50, Ki, or in vivo PK parameters) for CAS 2034282-46-5. The thiophen-2-yl comparator (CAS 1448135-73-6) also lacks published quantitative bioactivity data in accessible primary sources. All differentiation evidence presented herein is therefore class-level inference or structural argumentation. Users are advised that this compound is a research chemical with unvalidated biological activity, and procurement decisions should account for the risk that no meaningful differentiation over the 2-yl isomer or other analogs may ultimately be realized.

Data availability limitation
Data to verify
Zero quantitative bioactivity data points found across PubMed, ChEMBL, BindingDB, patents for both 3-yl and 2-yl isomers.
Exploratory procurement; speculative investment
Parallel procurement of 2-yl isomer recommended
Data Gap Analysis Procurement Risk Assessment

Recommended Application Scenarios for N-(2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide Based on Evidence


Regioisomeric Comparator Screening in Kinase or Nuclear Receptor Hit-Finding Campaigns

Given the structural similarity to the 2-yl isomer and the established precedent for pyrazole-thiophene-trifluoromethyl benzamides as CRAC channel inhibitors and RORγ modulators [1], the primary recommended use is as a regioisomeric comparator compound in parallel screening against kinase panels or nuclear receptor assays. By testing both the 3-yl and 2-yl isomers in the same assay, researchers can determine whether thiophene attachment regioisomerism produces a meaningful difference in target engagement for their specific target of interest.

Medicinal Chemistry SAR Exploration Around the Thiophene-Pyrazole Torsional Angle

Literature on CRAC channel inhibitors demonstrates that the dihedral angle between the pyrazole and thiophene rings is a critical parameter for potency . The target compound, with its 3-yl attachment, presents a different torsional profile than the 2-yl analog. Computational chemistry groups and medicinal chemists may use this compound to validate docking models or to generate co-crystal structures that reveal the preferred thiophene orientation within a given binding pocket.

Building Block for Focused Library Synthesis Targeting Autoimmune or Oncology Indications

The compound can serve as a synthetic intermediate or core scaffold for library construction. The N-ethyl linker and benzamide group provide synthetic handles for further derivatization, while the 3-(thiophen-3-yl)pyrazole core offers a differentiated regioisomeric starting point compared to more common 2-yl libraries. The modest anticancer activity observed for related 3-(thiophen-3-yl)pyrazole-4-carboxamides (GI50 ~32-37 μM on leukemia lines) [2] suggests that potency improvements may be achievable through focused optimization.

Analytical Reference Standard for Distinguishing 3-Yl from 2-Yl Regioisomers by Spectroscopic Methods

Because the 3-yl and 2-yl isomers share identical molecular formulas and molecular weights (365.37 g/mol) [3], they cannot be distinguished by mass spectrometry alone. The target compound can serve as an authentic reference standard for developing NMR- or IR-based methods to differentiate the two regioisomers, using the distinct 1H NMR chemical shift patterns of the thiophene protons (3-yl: two adjacent protons plus one isolated proton; 2-yl: three contiguous protons) as diagnostic signals.

Application
Selection Property
Validation Focus
Kinase / NR regioisomer screening
Thiophene regioisomer identity
Target engagement differential assay
Torsional-angle SAR modeling
3-yl dihedral profile
Docking / crystallography validation
Focused library synthesis
3-(thiophen-3-yl)pyrazole scaffold
Potency optimization in oncology / autoimmune assays
Regioisomer analytical standard
NMR / IR diagnostic signals
Spectroscopic method differentiation
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